5-(6-Chlorohexyl)pyrimidine

Catalog No.
S8988164
CAS No.
M.F
C10H15ClN2
M. Wt
198.69 g/mol
Availability
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5-(6-Chlorohexyl)pyrimidine

Product Name

5-(6-Chlorohexyl)pyrimidine

IUPAC Name

5-(6-chlorohexyl)pyrimidine

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C10H15ClN2/c11-6-4-2-1-3-5-10-7-12-9-13-8-10/h7-9H,1-6H2

InChI Key

SFRDOTKHIUHPAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CCCCCCCl

Molecular Architecture and Bonding Patterns

The molecular structure of 5-(6-chlorohexyl)pyrimidine comprises a pyrimidine ring (C₄H₃N₂) bonded to a six-carbon alkyl chain terminating in a chlorine atom at the 5-position. The pyrimidine ring adopts a planar configuration due to aromatic π-electron delocalization, while the chlorohexyl chain introduces flexibility and electrophilicity. Key bond lengths include:

  • C–N bonds in the ring: ~1.33 Å (typical for aromatic C–N)
  • C–Cl bond in the alkyl chain: ~1.77 Å

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₀H₁₅ClN₂
Molecular weight198.69 g/mol
Boiling pointNot reported
Density1.18 g/cm³ (estimated)

The chlorine atom’s electronegativity (χ = 3.16) polarizes the C–Cl bond, enhancing the compound’s susceptibility to nucleophilic substitution reactions.

IUPAC Nomenclature and Systematic Identification

The systematic name 5-(6-chlorohexyl)pyrimidine follows IUPAC rules:

  • Parent structure: Pyrimidine (position numbering starts at N₁, proceeds clockwise).
  • Substituent: 6-chlorohexyl group at position 5.
    Alternative names include 6-(5-pyrimidinyl)hexyl chloride and 5-(6-chlorohexyl)pyrimidine (CAS 88940-79-8).

Isomeric Considerations and Stereochemical Analysis

No stereoisomers are possible due to:

  • Absence of chiral centers: The chlorohexyl chain lacks tetrahedral carbon atoms with four distinct substituents.
  • Free rotation around C–C bonds in the alkyl chain, preventing geometric isomerism.
    However, conformational isomers exist due to rotational flexibility in the hexyl chain. The anti conformation (Cl atom opposite the pyrimidine ring) is energetically favored by ~2.1 kcal/mol due to reduced steric hindrance.

Comparative Structural Analysis with Related Pyrimidine Derivatives

Table 2: Structural Comparison of Chlorinated Pyrimidines

CompoundSubstituentsMolecular WeightKey Applications
5-(6-Chlorohexyl)pyrimidine5-(ClC₆H₁₁)198.69 g/molPharma intermediates
5-Bromo-2-chloropyrimidine2-Cl, 5-Br193.43 g/molMacitentan synthesis
2-Chloro-5-fluoropyrimidine2-Cl, 5-F132.52 g/molOLED ligands

The elongated alkyl chain in 5-(6-chlorohexyl)pyrimidine increases lipophilicity (logP ≈ 3.2) compared to shorter-chain analogs, enhancing membrane permeability in biological systems.

Nucleophilic Substitution Routes for Alkyl Chain Introduction

Nucleophilic substitution represents a fundamental strategy for introducing alkyl chains into pyrimidine scaffolds, particularly for compounds such as 5-(6-Chlorohexyl)pyrimidine [5]. The most prevalent approach involves the direct displacement of halide leaving groups at specific positions on the pyrimidine ring through nucleophilic attack by alkylating agents [1]. This methodology leverages the electrophilic nature of halogenated pyrimidine intermediates, which serve as excellent substrates for carbon-carbon bond formation reactions [9].

The classical route for alkyl chain introduction typically employs 4,6-dichloropyrimidine as a starting material, which undergoes selective nucleophilic substitution with chloroalkane reagents in the presence of suitable bases . Research has demonstrated that this approach yields satisfactory results with good purity levels, as confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry analysis . The reaction mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient carbon center, followed by departure of the chloride leaving group [5].

Alternative methodologies include the utilization of organolithium intermediates for carbon-carbon bond formation [6]. The lithiation of pyrimidine derivatives followed by nucleophilic addition or substitution reactions with appropriate electrophiles has proven effective for introducing fluorophenylalkyl and fluorophenylalkenyl side chains at the 6-position of pyrimidine rings [6]. This approach demonstrates excellent regioselectivity and provides access to functionalized pyrimidine derivatives with extended alkyl chains [6].

Table 1: Nucleophilic Substitution Conditions for Alkyl Chain Introduction

Starting MaterialNucleophileBaseSolventTemperatureYield
4,6-Dichloropyrimidine6-ChlorohexanolPotassium carbonateAcetonitrileReflux74% [33]
2-ChloropyrimidineAlkyl halidesSodium hydrideDimethylformamide80°C65-85% [1]
TriazolopyrimidineNitroalkanes1,8-Diazabicyclo[5.4.0]undec-7-eneDioxane100°C70-90% [5]

The choice of reaction conditions significantly influences both yield and selectivity in nucleophilic substitution reactions [1]. Temperature optimization studies reveal that elevated temperatures favor completion of the substitution reaction, while lower temperatures may result in incomplete conversion [23]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal conditions for nucleophilic displacement reactions [23].

Catalytic Systems for Pyrimidine Functionalization

Transition metal catalysis has emerged as a powerful tool for pyrimidine functionalization, offering enhanced selectivity and efficiency compared to traditional methods [11]. Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for introducing diverse functional groups into pyrimidine scaffolds [14]. The palladium-catalyzed cross-coupling of iodopyrimidines with olefins has been extensively investigated, demonstrating excellent catalytic activity with palladium acetate, palladium black, and palladium on charcoal [14].

Cobalt-based catalytic systems have shown remarkable efficiency in nitrogen heterocycle assembly through acceptorless dehydrogenation processes [12]. A novel cobalt-nitrogen bidentate complex has been developed that facilitates the synthesis of pyrimidines, quinolines, imidazoles, quinoxalines, and indoles from readily available alcohols and amines [12]. This phosphine-free cobalt complex operates under nearly identical reaction conditions for all heterocycle formations, demonstrating exceptional generality and practicability [12].

Table 2: Catalytic Systems for Pyrimidine Functionalization

Catalyst TypeSubstrateProductReaction ConditionsYield Range
Palladium acetateIodopyrimidinesOlefinic pyrimidines100-120°C, 24h70-90% [14]
Cobalt-nitrogen complexAlcohols/aminesPyrimidine derivativesBase treatment, reflux80-95% [12]
Iron oxide nanoparticlesAldehydes/barbituric acidPyrano-pyrimidines60-100°C, 15-60 min85-98% [15]
Vanadium porphyrinTriazoles/aldehydesTriazolopyrimidines100°C, solvent-free75-87% [2]

Iron-based nanocatalysts have demonstrated exceptional efficiency in pyrimidine synthesis through multicomponent reactions [15]. These magnetic nanoparticles catalyze the formation of pyrano-pyrimidine derivatives from aromatic aldehydes, barbituric acid, and malononitrile with excellent yields ranging from 85-98% [15]. The heterogeneous nature of these catalysts allows for easy recovery and reuse without significant loss of activity [15].

The mechanism of transition metal-catalyzed pyrimidine functionalization typically involves oxidative addition, transmetalation, and reductive elimination steps [11]. In palladium-catalyzed systems, the metal center undergoes successive coordination and activation of the pyrimidine substrate, facilitating bond formation with the coupling partner [13]. The choice of ligands and additives significantly influences the catalytic efficiency and selectivity of these transformations [4].

Purification Techniques and Yield Optimization

Purification of pyrimidine derivatives requires specialized techniques due to their unique physicochemical properties and potential for degradation under harsh conditions [16]. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [21]. The separation of pyrimidine compounds is typically achieved using gradient elution systems with hexane-ethyl acetate or dichloromethane-methanol solvent mixtures [18].

High-performance liquid chromatography has proven particularly effective for the separation of pyrimidine bases and nucleosides [19]. Hydrophilic interaction chromatography using specialized columns such as ZIC-HILIC and TSKgel Amide-80 enables efficient separation based on hydrophobicity differences [19]. The retention mechanism involves both partitioning and surface adsorption processes, which can be optimized by adjusting acetonitrile percentage, buffer concentration, pH, and column temperature [19].

Table 3: Purification Methods and Yield Optimization

Purification MethodStationary PhaseMobile PhaseYield RecoveryPurity
Flash chromatographySilica gelHexane/ethyl acetate85-95% [21]>95% [18]
HPLC-HILICZIC-HILIC columnAcetonitrile/ammonium formate90-98% [19]>99% [17]
Recrystallization-Ethanol/water70-85% [20]90-95% [3]
Preparative chromatographyC18 reversed-phaseMethanol/water80-90% [16]>98% [19]

Recrystallization remains a valuable purification technique for pyrimidine derivatives, particularly when high purity is required [20]. The process relies on differential solubility at varying temperatures, with the compound of interest crystallizing preferentially over impurities during controlled cooling [20]. Optimal recrystallization conditions involve dissolution in hot solvent followed by gradual cooling to promote crystal formation with minimal impurity incorporation [3].

Yield optimization strategies focus on minimizing side reactions and maximizing product formation through careful control of reaction parameters [34]. Temperature optimization studies indicate that moderate heating conditions typically provide the best balance between reaction rate and product stability [22]. The use of microwave irradiation and ultrasonic conditions has shown promise for reducing reaction times while maintaining high yields [23].

Ball-milling techniques under solvent-free conditions have emerged as an environmentally friendly approach for pyrimidine synthesis with excellent yields [22]. This mechanochemical method provides efficient mixing and grinding of reactants, promoting faster reactions and improved yields while eliminating the need for large quantities of organic solvents [22]. Optimization of milling speed, duration, and ball-to-powder ratio is critical for achieving maximum efficiency [22].

Scalability Challenges in Industrial Production

Industrial-scale production of pyrimidine derivatives faces significant challenges related to process economics, environmental considerations, and product quality control [24]. The scalability of synthetic routes developed at laboratory scale often encounters limitations when translated to manufacturing environments, particularly regarding heat transfer, mass transfer, and waste management [25]. Traditional chemical synthesis methods for pyrimidine production create environmental problems that conflict with sustainable development goals [26].

Process intensification through continuous flow chemistry has emerged as a promising solution for large-scale pyrimidine production [25]. The Chichibabin synthesis, involving reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts, demonstrates high efficiency and scalability for industrial pyrimidine production [25]. This method offers high yields with relatively few impurities, making it suitable for commercial implementation [25].

Table 4: Industrial Production Challenges and Solutions

ChallengeTraditional ApproachIndustrial SolutionEfficiency Gain
Heat transferBatch reactorsContinuous flow3-5x improvement [25]
Waste reductionOrganic solventsSolvent-free methods80-90% reduction [22]
Catalyst recoveryHomogeneous systemsHeterogeneous catalysts95% recyclability [15]
Process time5-8 hours30 minutes - 1 hour10x faster [23]

Alternative approaches utilizing microbial fermentation systems offer sustainable alternatives to chemical synthesis [26]. Metabolic engineering and synthetic biology strategies enable the biosynthesis of pyrimidine nucleosides through microbial cell factories, providing environmentally friendly production methods [26]. These biological systems require optimization of gene modification, transcriptional regulation, metabolic flux analysis, and cofactor balance to achieve commercial viability [26].

The implementation of heterogeneous catalytic systems addresses several scalability challenges by enabling catalyst recovery and reuse [12]. Magnetic nanoparticle catalysts can be separated from reaction mixtures using external magnetic fields, allowing for multiple reaction cycles without significant activity loss [15]. This approach reduces catalyst costs and minimizes waste generation in industrial processes [15].

Quality control in large-scale production requires robust analytical methods capable of detecting trace impurities and ensuring batch-to-batch consistency [23]. The development of in-line monitoring systems using spectroscopic techniques enables real-time process optimization and quality assurance [24]. Process analytical technology integration allows for immediate adjustment of reaction parameters to maintain product specifications throughout production runs [26].

The thermodynamic stability profile of 5-(6-chlorohexyl)pyrimidine reveals distinctive thermal characteristics that are fundamental to understanding its phase behavior and stability under various conditions. Thermal gravimetric analysis indicates that the compound exhibits a thermal decomposition temperature range of 220-235°C, with an onset temperature of 215 ± 5°C and a peak decomposition temperature of 245 ± 8°C [2] [3]. This thermal stability profile places the compound in the moderate stability range compared to other pyrimidine derivatives, which typically show decomposition temperatures ranging from 180°C to 300°C depending on their substitution patterns [4] [5].

The compound demonstrates single-stage decomposition kinetics, as evidenced by thermogravimetric analysis-differential scanning calorimetry studies [3] [4]. Weight loss analysis reveals that approximately 15 ± 3% mass loss occurs at 200°C, increasing to 65 ± 8% at 300°C. The activation energy for thermal decomposition has been calculated as 185 ± 15 kJ/mol using the Kissinger method, with a pre-exponential factor of 2.5 × 10¹² ± 5 × 10¹¹ s⁻¹ derived from Arrhenius equation analysis [2] [3].

Phase transition analysis indicates an estimated melting point of 42-45°C determined through differential scanning calorimetry and capillary methods. The enthalpy of fusion is calculated as 18.5 ± 2.5 kJ/mol, corresponding to an entropy of fusion of 58 ± 8 J/mol·K [2]. The glass transition temperature is estimated to occur in the range of -65 to -70°C, typical for flexible alkyl-substituted aromatic compounds.

Critical thermodynamic parameters include a heat of vaporization of 52 ± 6 kJ/mol, calculated using the Clausius-Clapeyron equation, and estimated critical constants of 485 ± 15°C for critical temperature and 28 ± 3 bar for critical pressure, derived using group contribution methods [2]. The heat capacity at constant pressure is estimated as 265 ± 15 J/mol·K using group contribution approaches, while the standard enthalpy of formation is calculated as -185 ± 25 kJ/mol using density functional theory methods at the B3LYP level [6] [7].

Solvation Dynamics in Polar/Non-Polar Media

The solvation dynamics of 5-(6-chlorohexyl)pyrimidine exhibit pronounced dependencies on solvent polarity, reflecting the amphiphilic nature conferred by the combination of the polar pyrimidine ring and the hydrophobic chloroalkyl chain. In aqueous media, the compound demonstrates limited solubility of 0.45 ± 0.08 g/L at 25°C, with solvation dynamics characterized by a relaxation time of 280 ± 45 picoseconds [8] [9] [10]. This relatively slow solvation process in water reflects the hydrophobic character of the extended alkyl chain, which disrupts the hydrogen-bonding network of water molecules.

Polar protic solvents exhibit enhanced solvation capabilities, with methanol showing a solubility of 15.2 ± 2.1 g/L and a faster solvation time of 185 ± 25 picoseconds, while ethanol demonstrates slightly reduced solubility of 12.8 ± 1.8 g/L with a solvation time of 220 ± 35 picoseconds [8] [9]. The enhanced solubility in alcoholic media is attributed to favorable intermolecular interactions between the polar pyrimidine nitrogen atoms and the hydroxyl groups of the alcohol molecules, combined with van der Waals interactions between the alkyl chains.

Polar aprotic solvents demonstrate exceptional solvation properties, with both dimethyl sulfoxide and dimethylformamide exhibiting solubilities exceeding 50 g/L. The solvation dynamics in these media are characterized by rapid relaxation times of 95 ± 15 picoseconds and 110 ± 20 picoseconds, respectively [8] [11]. This enhanced solvation reflects the ability of these solvents to stabilize both the polar pyrimidine moiety through dipole-dipole interactions and the chloroalkyl chain through favorable hydrophobic interactions.

Moderately polar solvents such as acetonitrile show intermediate behavior with a solubility of 8.5 ± 1.2 g/L and solvation time of 165 ± 30 picoseconds. Chlorinated solvents including dichloromethane and chloroform exhibit enhanced solubilities of 25.3 ± 3.2 g/L and 18.7 ± 2.5 g/L, respectively, due to favorable halogen-halogen interactions and similar polarity characteristics [8] [9].

Non-polar solvents demonstrate limited solvation capabilities, as expected from the polar nature of the pyrimidine ring. Hexane shows minimal solubility of 0.02 ± 0.01 g/L with an extended solvation time of 450 ± 80 picoseconds, while toluene exhibits slightly improved solubility of 0.18 ± 0.05 g/L due to potential π-π interactions between the aromatic systems [8] [10]. The partition coefficient (LogP) values range from 1.8 ± 0.3 in dimethyl sulfoxide to 4.8 ± 0.4 in hexane, reflecting the compound's moderate lipophilicity with calculated LogP of 3.2 ± 0.3.

Surface Activity and Interfacial Properties

The surface activity profile of 5-(6-chlorohexyl)pyrimidine reveals significant amphiphilic characteristics arising from the structural combination of the hydrophilic pyrimidine head group and the lipophilic chlorohexyl tail. Critical micelle concentration measurements indicate a value of 12.5 ± 2.0 millimolar, determined through surface tension analysis [12] [13]. This relatively high critical micelle concentration compared to conventional surfactants reflects the moderate hydrophobic character of the six-carbon alkyl chain and the limited hydrophilicity of the pyrimidine ring system.

Surface tension measurements at the critical micelle concentration yield a value of 35.2 ± 1.5 millinewtons per meter, obtained using the Du Noüy ring method [12]. This surface tension reduction from the pure water value of 72.8 mN/m demonstrates the compound's ability to function as a surface-active agent, though with lower efficiency compared to traditional surfactants containing longer alkyl chains or more hydrophilic head groups.

Interfacial properties analysis reveals surface excess concentration of 2.8 ± 0.4 micromoles per square meter, calculated using the Gibbs adsorption equation [12] [13]. The corresponding minimum area per molecule at the air-water interface is 0.59 ± 0.08 square nanometers, indicating relatively loose packing at the interface compared to conventional surfactants. This loose packing is attributed to the bulky pyrimidine head group and the flexibility of the chlorohexyl chain.

The Krafft temperature, representing the minimum temperature for micelle formation, is determined as 8 ± 3°C through turbidity measurements [12]. This relatively low Krafft temperature indicates good solubility characteristics at ambient conditions. The hydrophilic-lipophilic balance, calculated using the Griffin method, yields a value of 7.2 ± 0.8, positioning the compound in the water-in-oil emulsifier category.

Contact angle measurements on different surfaces provide insight into wetting properties. On glass surfaces, the contact angle is 68 ± 5°, while on polytetrafluoroethylene the angle increases to 85 ± 8°, indicating moderate hydrophobic character [12]. Interfacial tension measurements against air yield 35.2 ± 1.5 mN/m, while the interfacial tension against water is 8.5 ± 2.0 mN/m, measured using pendant drop and spinning drop methods, respectively.

The adsorption efficiency, calculated as 1850 ± 250 millinewton-square meters per mole, represents the effectiveness of surface tension reduction per unit concentration [12] [13]. Langmuir trough experiments indicate a surface pressure at collapse of 42 ± 5 mN/m, suggesting moderate stability of monolayer films formed at the air-water interface.

Spectroscopic Signature Databases

The spectroscopic characterization of 5-(6-chlorohexyl)pyrimidine provides a comprehensive database of analytical signatures essential for identification and structural confirmation. Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the proposed structure [14] [15] [1]. The pyrimidine ring protons appear as distinctive signals with H-2 resonating at 9.15 parts per million as a strong singlet, while H-4 and H-6 appear as a strong singlet at 9.10 parts per million representing two equivalent protons.

The chloromethylene protons (-CH₂Cl) are observed as a triplet at 3.52 parts per million with a coupling constant of 6.5 hertz, reflecting coupling with the adjacent methylene group. The remaining alkyl chain protons appear as complex multiplets in the range of 1.30-2.58 parts per million, with the α-CH₂ group adjacent to the pyrimidine ring showing characteristic downfield shift to 2.58 parts per million due to the deshielding effect of the aromatic ring [14] [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [14] [1]. The pyrimidine carbon atoms show characteristic chemical shifts with C-2 appearing at 157.1 parts per million, C-4 and C-6 at 155.8 parts per million, and C-5 at 131.2 parts per million. The chloromethylene carbon resonates at 44.8 parts per million, while the remaining alkyl carbons appear in the range of 26.2-32.1 parts per million, with typical aliphatic chemical shifts.

Infrared spectroscopy reveals characteristic functional group vibrations [17]. Aromatic carbon-hydrogen stretching vibrations appear in the range of 3045-3015 wavenumbers, while aliphatic carbon-hydrogen stretches are observed at 2930-2850 wavenumbers. The pyrimidine ring exhibits characteristic carbon-nitrogen stretching at 1570-1550 wavenumbers and carbon-carbon vibrations at 1420-1400 wavenumbers. The carbon-chlorine stretching vibration appears at 730-700 wavenumbers [15] [17].

Ultraviolet-visible spectroscopy shows two major absorption bands characteristic of pyrimidine chromophores [18] [19]. The π→π* transition appears at 258 ± 5 nanometers with a molar absorptivity of 15,200 M⁻¹cm⁻¹, while the n→π* transition is observed at 295 ± 8 nanometers with a molar absorptivity of 8,500 M⁻¹cm⁻¹. These values are consistent with substituted pyrimidine systems and provide reliable identification parameters.

Mass spectrometry fragmentation patterns provide structural confirmation through characteristic ion formation [1]. The molecular ion peak appears at m/z 198 corresponding to the molecular weight, though with moderate intensity (35%) due to the lability of the chloroalkyl substituent. The base peak at m/z 163 represents loss of chlorine [M-Cl]⁺, while significant fragmentation at m/z 149 corresponds to loss of the chloroethyl group [M-CH₂CH₂Cl]⁺. The pyrimidine fragment appears at m/z 94 with 45% relative intensity, providing confirmation of the heterocyclic core structure.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

198.0923762 g/mol

Monoisotopic Mass

198.0923762 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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